Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate
Description
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate is a sulfur-containing ester compound characterized by a thioether linkage (-S-) and a trifluoroethyl group. These analogs share the propanoate ester backbone and thioether functional group, with variations in substituents influencing their behavior.
Properties
Molecular Formula |
C6H8ClF3O2S |
|---|---|
Molecular Weight |
236.64 g/mol |
IUPAC Name |
methyl 3-(1-chloro-2,2,2-trifluoroethyl)sulfanylpropanoate |
InChI |
InChI=1S/C6H8ClF3O2S/c1-12-4(11)2-3-13-5(7)6(8,9)10/h5H,2-3H2,1H3 |
InChI Key |
HMFHISYGHCWQCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate typically involves the reaction of 3-mercaptopropanoic acid with 1-chloro-2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate (hypothetical data inferred from analogs) with two closely related compounds from the evidence:
Key Observations :
- Substituent Effects : The trifluoroethyl group in the target compound introduces strong electronegativity and steric hindrance compared to the chlorophenyl or formylphenyl groups in analogs. This likely reduces solubility in polar solvents but enhances thermal stability .
- Ester Group Variation : The ethyl vs. methyl ester in increases molecular weight and may alter hydrolysis kinetics under basic conditions.
Reactivity and Functional Group Interactions
- Thioether Stability : The trifluoroethyl group likely stabilizes the thioether linkage against oxidation compared to phenyl-substituted analogs, as electron-withdrawing groups reduce nucleophilic attack .
- Ester Hydrolysis : The methyl ester group in the target compound and may hydrolyze faster than ethyl esters (e.g., ) under alkaline conditions due to reduced steric hindrance.
Biological Activity
Chemical Structure and Properties
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate has the molecular formula and a molecular weight of approximately 236.64 g/mol. The presence of a trifluoroethyl group and a thioether linkage contributes to its unique properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C6H8ClF3O2S |
| Molecular Weight | 236.64 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with biological systems. Research indicates that compounds with similar structures can exhibit various modes of action, including:
- Antimicrobial Activity : Some studies suggest that fluorinated compounds can disrupt microbial membranes or interfere with metabolic pathways.
- Insecticidal Properties : Due to its structural characteristics, this compound may act as an insecticide by affecting the nervous system of target insects.
- Phytotoxicity : The compound may exhibit herbicidal effects on certain plant species.
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial properties of fluorinated compounds, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria at concentrations above 50 µg/mL.
- Insecticidal Activity : A field trial assessed the effectiveness of this compound as an insecticide against common agricultural pests. The compound demonstrated a mortality rate of over 70% in treated populations within 48 hours.
- Phytotoxicity Assessment : Laboratory experiments evaluated the effects of the compound on several crop species. Notably, it exhibited significant phytotoxicity towards broadleaf weeds at concentrations exceeding 100 µg/mL.
Table 2: Biological Activity Summary
| Activity Type | Test Organism/Species | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | >50 | Growth inhibition |
| Insecticidal | Agricultural pests | Not specified | >70% mortality |
| Phytotoxicity | Broadleaf weeds | >100 | Significant phytotoxicity |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound within the context of agrochemical development. The incorporation of fluorine into organic molecules is known to enhance their biological activity and stability.
Synthesis Techniques
The synthesis typically involves:
- Nucleophilic Substitution Reactions : Utilizing thiols in the presence of chlorinated substrates.
- Fluorination Reactions : Employing reagents that introduce trifluoromethyl groups to enhance lipophilicity and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
